molecular formula C7H14BrN B037976 1-(3-Bromopropyl)pyrrolidine CAS No. 113385-33-4

1-(3-Bromopropyl)pyrrolidine

Cat. No.: B037976
CAS No.: 113385-33-4
M. Wt: 192.1 g/mol
InChI Key: KLJFMOLCQITNEG-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a bromopropyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)pyrrolidine can be synthesized through the reaction of pyrrolidine with 1,3-dibromopropane. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)pyrrolidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding propylpyrrolidine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Products include azidopropylpyrrolidine, thiocyanatopropylpyrrolidine, and methoxypropylpyrrolidine.

    Oxidation: Products include N-oxide derivatives.

    Reduction: The major product is propylpyrrolidine.

Scientific Research Applications

1-(3-Bromopropyl)pyrrolidine is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)pyrrolidine involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The pyrrolidine ring provides a stable scaffold for various chemical modifications, enabling the compound to interact with different molecular targets and pathways.

Comparison with Similar Compounds

  • 1-(3-Chloropropyl)pyrrolidine
  • 1-(3-Iodopropyl)pyrrolidine
  • 1-(3-Fluoropropyl)pyrrolidine

Comparison: 1-(3-Bromopropyl)pyrrolidine is unique due to the reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This reactivity balance makes it a versatile intermediate in organic synthesis. Compared to its fluorinated counterpart, the bromine atom provides different electronic and steric effects, influencing the compound’s reactivity and interactions.

Properties

IUPAC Name

1-(3-bromopropyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN/c8-4-3-7-9-5-1-2-6-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJFMOLCQITNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515922
Record name 1-(3-Bromopropyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113385-33-4
Record name 1-(3-Bromopropyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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